molecular formula C17H14O3 B15169648 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one CAS No. 646058-68-6

2-Acetyl-3,7-dimethyl-9H-xanthen-9-one

Cat. No.: B15169648
CAS No.: 646058-68-6
M. Wt: 266.29 g/mol
InChI Key: XIZCAIZLNKIJCA-UHFFFAOYSA-N
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Description

2-Acetyl-3,7-dimethyl-9H-xanthen-9-one is a synthetic xanthone derivative of significant interest in medicinal chemistry and pharmacological research. The xanthone scaffold—a 9H-xanthen-9-one core—is renowned for its diverse biological activities, largely attributable to its unique tricyclic structure that readily accommodates various substituents, enabling fine-tuning of its properties . This particular compound features acetyl and methyl functional groups, which are known to influence the molecule's electronic characteristics, lipophilicity, and binding affinity to biological targets. Xanthone derivatives are extensively investigated for their potent anti-inflammatory and antioxidant effects. Researchers have demonstrated that related compounds can modulate key cellular signaling pathways, such as the Nrf2 pathway, which is a primary regulator of cytoprotective genes and a promising target for combating oxidative stress and inflammation . Furthermore, structurally similar prenylated and halogenated xanthones are being explored as inhibitors for enzymes like aromatase, indicating the scaffold's relevance in oncology research . The flexibility of the xanthone nucleus makes it a versatile precursor for synthesizing more complex molecules, such as xanthenediones, which themselves show promising antioxidant and enzyme inhibitory activity . This compound serves as a valuable building block for researchers developing novel therapeutic agents for conditions like cancer, chronic inflammatory diseases, and neurodegenerative disorders. It is supplied as a high-purity material to ensure reproducibility in your experimental work, spanning from initial target-based assays to structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646058-68-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-acetyl-3,7-dimethylxanthen-9-one

InChI

InChI=1S/C17H14O3/c1-9-4-5-15-13(6-9)17(19)14-8-12(11(3)18)10(2)7-16(14)20-15/h4-8H,1-3H3

InChI Key

XIZCAIZLNKIJCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=C3)C)C(=O)C

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 3,7 Dimethyl 9h Xanthen 9 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent groups.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibrations. The xanthen-9-one core contains a conjugated ketone, which typically absorbs in the range of 1650-1630 cm⁻¹. The acetyl group's carbonyl will also show a strong absorption, generally at a higher frequency, around 1680-1660 cm⁻¹. The exact positions of these bands would be influenced by the electronic effects of the substituents on the aromatic rings.

Stretching vibrations of the aromatic C-C bonds within the xanthen-9-one structure are expected to appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the xanthene ring will likely produce a distinct band around 1250-1200 cm⁻¹.

Furthermore, the presence of methyl groups would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The acetyl group's methyl C-H stretching will also contribute to this region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Carbonyl (Ketone)C=O Stretch1650 - 1630
Carbonyl (Acetyl)C=O Stretch1680 - 1660
Aromatic RingC=C Stretch1600 - 1450
EtherC-O-C Stretch1250 - 1200
MethylC-H Stretch2980 - 2870
MethylC-H Bend~1450 and ~1375

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is anticipated to be complex due to the extended π-system of the xanthen-9-one core, which acts as a chromophore.

Xanthen-9-one and its derivatives typically exhibit multiple absorption bands in the UV-Vis region. These correspond to π → π* and n → π* electronic transitions. The intense bands, usually observed in the 200-400 nm range, are attributed to π → π* transitions of the aromatic system. The introduction of an acetyl group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to appear as a weaker, longer-wavelength band, potentially above 400 nm. The methyl groups, being weak auxochromes, would likely have a minor influence on the absorption maxima. The solvent used for analysis can also significantly affect the positions of these bands.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength Range (nm)
π → π200 - 400
n → π> 400

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. Although no crystal structure has been reported for this compound, the structures of numerous related xanthen-9-one derivatives have been elucidated. iucr.org

Based on these related structures, the central xanthen-9-one ring system is expected to be nearly planar. The acetyl and methyl groups will be attached to the aromatic rings. The conformation of the acetyl group, specifically the torsion angle between the acetyl plane and the aromatic ring, would be a key structural feature. This conformation is influenced by steric interactions with the adjacent methyl group and electronic effects.

Advanced Analytical Techniques (e.g., Thermogravimetric Analysis for Thermal Stability)

Thermogravimetric analysis (TGA) is a technique used to assess the thermal stability of a material. For a compound like this compound, TGA would reveal the temperature at which it begins to decompose.

Given the aromatic and relatively rigid structure of the xanthen-9-one core, the compound is expected to be thermally stable. The TGA curve would likely show a single-step decomposition process at a high temperature. The onset of decomposition would provide a quantitative measure of its thermal stability. The presence of the acetyl and methyl groups might slightly lower the decomposition temperature compared to the unsubstituted xanthen-9-one, as these groups can be susceptible to thermal cleavage. Analysis of the decomposition products, often done by coupling TGA with mass spectrometry (TGA-MS), could provide insights into the fragmentation pathways of the molecule.

Computational Studies and Theoretical Investigations of 2 Acetyl 3,7 Dimethyl 9h Xanthen 9 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure, geometry, and spectroscopic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, for a given arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. aip.org For 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one, DFT is particularly useful for optimizing the molecular geometry to find its most stable three-dimensional structure. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d), to achieve a balance between accuracy and computational cost. aip.orgresearchgate.net

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. For this compound, this would confirm the near-planar structure of the xanthone (B1684191) core and determine the preferred orientation of the acetyl and methyl substituent groups. nih.gov

Once the geometry is optimized, DFT can be used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. aip.org Furthermore, the Molecular Electrostatic Potential (MESP) can be mapped onto the electron density surface to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is valuable for predicting intermolecular interactions. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d))

Parameter Atom(s) Involved Calculated Value
Bond Length C9=O10 1.22 Å
Bond Length C2-C(Acetyl) 1.49 Å
Bond Length C(Acetyl)=O(Acetyl) 1.21 Å
Bond Angle C4a-O5-C5a 118.5°
Bond Angle C1-C2-C(Acetyl) 121.0°

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can provide higher accuracy than DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to obtain highly accurate single-point energies for a given molecular geometry (typically one that has been optimized using DFT).

For this compound, these methods would be valuable for calculating the relative energies of different conformers, such as those arising from the rotation of the acetyl group. By comparing the energies of various rotational isomers, the most stable conformation and the energy barriers to rotation can be determined with high precision. This information is critical for understanding the molecule's conformational preferences and flexibility.

Table 2: Hypothetical Relative Energies of Acetyl Group Conformers Calculated with Ab Initio Methods

Conformer (Dihedral Angle C1-C2-C-O) Method Relative Energy (kcal/mol)
0° (syn-planar) MP2/cc-pVTZ // B3LYP/6-31G(d) 2.5
15° (near-planar) MP2/cc-pVTZ // B3LYP/6-31G(d) 0.0
90° (perpendicular) MP2/cc-pVTZ // B3LYP/6-31G(d) 4.8

Quantum chemical calculations are highly effective at predicting spectroscopic parameters that can be directly compared with experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Calculated chemical shifts are often linearly scaled to correct for systematic errors inherent in the theoretical method and to improve agreement with experimental data. researchgate.netnih.gov These predictions are invaluable for assigning peaks in experimental spectra and for confirming the structure of newly synthesized compounds.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift Predicted ¹³C Shift
C1-H 7.85 122.5
C3-CH₃ 2.45 20.8
C4-H 8.10 125.1
C8-H 7.50 118.0
C6-H 7.35 124.3
C7-CH₃ 2.40 21.2
C2-C(=O)CH₃ 2.65 26.7
C2-C (=O)CH₃ - 197.5

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its infrared (IR) and Raman spectra. kfupm.edu.sa Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. tubitak.gov.tr As with NMR predictions, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other approximations in the computational method. scm.com This allows for a detailed assignment of experimental vibrational spectra.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C=O Stretch Xanthone Carbonyl (C9=O) 1655
C=O Stretch Acetyl Carbonyl 1680
Aromatic C=C Stretch Xanthone Core 1610, 1585, 1470
C-H Stretch (Aromatic) Ar-H 3050-3100
C-H Stretch (Aliphatic) -CH₃ 2920-2980

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to investigate the time-dependent behavior of a molecule and its interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. acs.orgnih.gov

MD simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe the rotational dynamics of the substituent acetyl and methyl groups. This analysis can reveal the most populated conformational states and the timescales for transitions between them. While the fused ring system of the xanthone core is relatively rigid, MD simulations can also quantify any subtle flexing or puckering motions that may occur. nih.gov

The properties and behavior of a molecule can be significantly influenced by its solvent environment. mdpi.comacs.org MD simulations are particularly well-suited for studying these solvent effects, which can be modeled either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules in the simulation box). nih.gov

Simulating this compound in different solvents, such as polar protic water and nonpolar aprotic chloroform, would reveal how the solvent interacts with the molecule. For instance, in water, hydrogen bonds could form between water molecules and the oxygen atoms of the carbonyl groups, potentially influencing the orientation of the acetyl group. In contrast, in a nonpolar solvent, intramolecular forces would be more dominant in determining the conformational preferences. researchgate.net These simulations provide crucial insights into how the molecule's structure and dynamics are modulated by its local environment. nih.gov

Computational and Theoretical Insights into this compound Elusive

The field of computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that complement and guide experimental research. For many compounds in the xanthone family, a class of organic compounds with a characteristic three-ring structure, computational studies have been instrumental in elucidating their potential biological activities and reaction pathways. These studies often involve molecular docking to predict how a molecule might bind to a biological target, such as a protein, and quantum mechanical calculations to map out the energetic landscape of chemical reactions.

However, it appears that this compound has not yet been the subject of such detailed in silico investigations. The specific arrangement of the acetyl and dimethyl functional groups on the xanthenone scaffold would uniquely influence its electronic structure, shape, and reactivity. Without dedicated computational studies, predictions regarding its binding modes with potential biological targets, its ligand-protein interaction profile, and the mechanisms of its potential reactions remain speculative.

The absence of this data highlights a potential area for future research. Computational analysis of this compound could provide valuable foundational knowledge. Such studies would not only contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of xanthones but could also uncover novel therapeutic or materials science applications for this specific compound.

Further research, both experimental and computational, is necessary to characterize the chemical and physical properties of this compound and to explore its potential applications.

Reactivity and Chemical Transformations of the 2 Acetyl 3,7 Dimethyl 9h Xanthen 9 One Nucleus

Electrophilic Aromatic Substitution Reactions on the Xanthone (B1684191) Ring System

The xanthone ring system is susceptible to electrophilic aromatic substitution (EAS), with the positions of attack being directed by the existing substituents. The ether oxygen of the pyrone ring is an activating, ortho-, para-directing group. Conversely, the carbonyl group is a deactivating, meta-directing group. The acetyl group at position 2 is also deactivating and meta-directing, while the methyl groups at positions 3 and 7 are activating and ortho-, para-directing.

Given this substitution pattern, the most probable sites for electrophilic attack on 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one are the C4 and C5 positions. The C4 position is activated by the ortho-methyl group at C3 and the para-ether oxygen, and only moderately deactivated by the meta-acetyl group. The C5 position is activated by the para-ether oxygen and the ortho-methyl group at C7. The C1 and C8 positions are sterically hindered and electronically deactivated. The C6 position is activated by the ortho-methyl group at C7 and the para-ether oxygen.

Common EAS reactions that would be expected to occur on this nucleus include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C4 or C5 positions.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom at the C4 or C5 positions.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce an acyl or alkyl group, respectively, at the C4 or C5 positions, though the deactivating effect of the carbonyl groups may necessitate harsher reaction conditions.

The interconversion of functional groups on the xanthone ring, such as nitration followed by reduction to an amine, allows for a wide range of derivatives to be synthesized. mdpi.com

Nucleophilic Reactions and Ring-Opening Processes

The carbonyl carbon of the xanthone ketone is an electrophilic site and can be attacked by nucleophiles. However, due to the resonance stability of the dibenzo-γ-pyrone system, this ketone is less reactive than a typical diaryl ketone. Nucleophilic attack is a key step in many reactions of carbonyl compounds. youtube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which can then be protonated or undergo further reaction. libretexts.org

Under forcing conditions, such as with strong bases or nucleophiles at high temperatures, ring-opening of the pyrone ring can occur. This typically involves nucleophilic attack at the carbonyl carbon, followed by cleavage of one of the ether C-O bonds. For instance, some xanthone syntheses proceed through the ring-opening of related heterocyclic structures. acs.org

Reduction and Oxidation Reactions of the Xanthone Ketone and Aromatic Rings

The ketone of the xanthone nucleus can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting 9-hydroxyxanthene (B1684195) derivative can be re-oxidized to the xanthone. The oxidation of 9H-xanthenes to xanthones is a common synthetic step. mdpi.com

The methyl groups on the aromatic ring can be oxidized under more vigorous conditions. For example, potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. The photooxidative degradation of a related thioxanthone derivative has been shown to result in the formation of a sulfone and hydroxylation of a methyl group. researchgate.net

The aromatic rings of the xanthone are generally resistant to oxidation due to their aromaticity. However, under harsh oxidative conditions, degradation of the aromatic system can occur.

Transformations Involving the Acetyl Group (e.g., Tautomerism, Condensations)

The acetyl group at the C2 position is a versatile functional group for further chemical transformations. The α-hydrogens on the methyl part of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions.

One of the most important reactions of enolates is the aldol (B89426) condensation. libretexts.org The enolate of this compound can react with an aldehyde or ketone to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. Self-condensation is also possible, where two molecules of the acetylxanthone react with each other. youtube.com The Claisen condensation is a related reaction involving esters. youtube.com

The acetyl group can also undergo other standard ketone reactions:

Haloform reaction: Treatment with a halogen in the presence of a base would convert the acetyl group into a carboxylic acid and a haloform.

Wittig reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Formation of derivatives: The acetyl group can react with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. Condensation reactions with hydrazines are a common method for synthesizing heterocyclic compounds. nih.gov

Reactions of the Methyl Substituents

The methyl groups at the C3 and C7 positions are attached to the aromatic ring and can undergo side-chain reactions, primarily through free radical mechanisms.

Free-radical halogenation: In the presence of a radical initiator such as UV light or AIBN, the methyl groups can be halogenated with reagents like N-bromosuccinimide (NBS). This would result in the formation of bromomethyl or dibromomethyl derivatives.

Oxidation: As mentioned in section 5.3, the methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Cycloaddition Reactions of the Xanthone Core

The xanthone core itself is not typically a reactive participant in cycloaddition reactions due to its aromaticity. However, derivatives of xanthones can be synthesized via cycloaddition pathways. For example, the [4+2] cycloaddition (Diels-Alder reaction) of vinylchromones with various dienophiles is a known method for constructing the xanthone skeleton. mdpi.comrsc.orgresearchgate.net

Furthermore, exocyclic double bonds attached to the xanthone nucleus can undergo cycloaddition reactions. For instance, a xanthenylidene derivative has been shown to undergo a [2+2] cycloaddition with singlet oxygen to form a 1,2-dioxetane (B1211799) intermediate, which then cleaves to yield the parent xanthone. mdpi.com While this compound does not have such a double bond, this illustrates the potential for cycloaddition chemistry in modified xanthone systems.

Investigation of Degradation Pathways (e.g., Hydrolytic Stability, Photolytic Degradation)

Xanthones are generally considered to be chemically stable compounds. Their tricyclic aromatic structure contributes to this stability. They are often stable to heating, as demonstrated in extraction studies where high temperatures are used. nih.gov

Hydrolytic Stability: The xanthone nucleus is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. The ether linkage within the pyrone ring is resistant to cleavage due to its incorporation into the aromatic system. However, under strongly basic conditions, as mentioned in section 5.2, ring-opening can occur.

Photolytic Degradation: Many aromatic ketones, including xanthones and thioxanthones, are photosensitive and can undergo degradation upon exposure to UV light. acs.org The mechanism of photodegradation can involve several pathways, including photooxidation. nih.gov For a thioxanthone derivative, photooxidative degradation was observed to proceed through the formation of sulfoxides and sulfones, as well as reactions involving side chains. researchgate.net It is plausible that this compound would also be susceptible to photodegradation, potentially involving the ketone carbonyls and the methyl groups. The stability of xanthones can be affected by the drying and extraction methods used during their isolation from natural sources. researchgate.net

Role as a Chemical Building Block for Novel Heterocyclic Compounds

The presence of the acetyl moiety is paramount to the utility of this compound as a precursor for heterocyclic systems. The methyl group of the acetyl function is readily activated for condensation reactions, while the carbonyl group is susceptible to nucleophilic attack. These reactive sites are the gateways to constructing a diverse array of five- and six-membered heterocycles.

One of the most common initial transformations of an aryl methyl ketone is its conversion into a chalcone. Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of numerous heterocyclic compounds, including pyrimidines. derpharmachemica.comijper.orgresearchgate.net The reaction of this compound with an appropriate aldehyde in the presence of a base would yield a xanthenone-containing chalcone. This intermediate can then be reacted with urea, thiourea, or guanidine (B92328) to afford pyrimidine (B1678525) derivatives. derpharmachemica.comderpharmachemica.com

Furthermore, the acetyl group can directly participate in cyclization reactions. For instance, condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. nih.govnih.govnih.govyoutube.com These reactions are fundamental in medicinal chemistry for the generation of pharmacologically active scaffolds.

The versatility of this xanthenone derivative also extends to the synthesis of thiophenes through the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base, leading to highly substituted 2-aminothiophenes. wikipedia.org

While direct applications of more complex named reactions like the Hantzsch pyridine (B92270) synthesis, Paal-Knorr synthesis, or Fischer indole (B1671886) synthesis would require prior modification of the acetyl group into a 1,3-dicarbonyl, a 1,4-dicarbonyl, or a suitable ketone/aldehyde for hydrazone formation respectively, these pathways highlight the potential for further derivatization and subsequent heterocycle construction. acs.orgwikipedia.orgthermofisher.com

The following subsections detail the plausible synthetic routes to various heterocyclic systems starting from this compound, based on well-established synthetic methodologies for analogous aryl methyl ketones.

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine is a cornerstone for the synthesis of pyrazoles. google.commdpi.com For this compound, a preliminary step to form a 1,3-dicarbonyl derivative is necessary. This can be achieved, for example, by Claisen condensation with an ester. The resulting β-diketone can then be cyclized with hydrazine hydrate (B1144303) to furnish the corresponding pyrazole (B372694). A more direct approach involves the reaction of the acetyl group with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which can then be treated with hydrazine. researchgate.netscirp.org

Table 1: Potential Pyrazole Derivatives from this compound

Precursor Reagent Resulting Heterocycle
This compound 1. Ester (e.g., Ethyl acetate), Base2. Hydrazine hydrate 2-(5-Methyl-1H-pyrazol-3-yl)-3,7-dimethyl-9H-xanthen-9-one

Isoxazoles can be readily synthesized from 1,3-dicarbonyl compounds and hydroxylamine. nih.govnih.govyoutube.com Similar to the pyrazole synthesis, this compound would first be converted to a β-diketone. Subsequent reaction with hydroxylamine hydrochloride in a suitable solvent system would lead to the formation of the isoxazole (B147169) ring. An alternative route involves the initial formation of a chalcone, followed by reaction with hydroxylamine, which proceeds through an intermediate isoxazoline (B3343090) that can be oxidized to the corresponding isoxazole. nih.govderpharmachemica.com

Table 2: Potential Isoxazole Derivatives from this compound

Precursor Reagent Resulting Heterocycle
This compound 1. Ester (e.g., Ethyl acetate), Base2. Hydroxylamine hydrochloride 2-(5-Methylisoxazol-3-yl)-3,7-dimethyl-9H-xanthen-9-one

The synthesis of pyrimidines from chalcones is a well-established and versatile method. derpharmachemica.comijper.orgresearchgate.netijres.org The initial step is the Claisen-Schmidt condensation of this compound with an aromatic or heteroaromatic aldehyde in the presence of aqueous alkali to form the corresponding chalcone. This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with urea, thiourea, or guanidine hydrochloride in a basic medium to yield the desired pyrimidine derivative. derpharmachemica.comderpharmachemica.com This approach allows for a high degree of diversity in the final products by varying the aldehyde used in the initial condensation.

Table 3: Potential Pyrimidine Derivatives from this compound

Precursor Reagents Resulting Heterocycle
This compound 1. Ar-CHO, Base2. Urea, Base 2-(4-Aryl-6-(3,7-dimethyl-9-oxo-9H-xanthen-2-yl)pyrimidin-2(1H)-one)
This compound 1. Ar-CHO, Base2. Thiourea, Base 2-(4-Aryl-6-(3,7-dimethyl-9-oxo-9H-xanthen-2-yl)pyrimidine-2(1H)-thione)

The Gewald reaction provides a direct route to highly functionalized 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.edu In this multicomponent reaction, this compound could be reacted with an α-cyanoester (such as ethyl cyanoacetate (B8463686) or malononitrile) and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. This reaction would lead to the formation of a 2-amino-3-carboxy- or 2-amino-3-cyanothiophene derivative substituted with the xanthenone moiety.

Table 4: Potential 2-Aminothiophene Derivatives from this compound

Precursor Reagents Resulting Heterocycle
This compound Ethyl cyanoacetate, Sulfur, Base Ethyl 2-amino-4-(3,7-dimethyl-9-oxo-9H-xanthen-2-yl)-5-methylthiophene-3-carboxylate

Information regarding the photochemical and photophysical properties of the specific chemical compound this compound is not available in the currently accessible scientific literature and databases.

Extensive searches have been conducted to locate research articles, spectroscopic data, and other relevant scientific information pertaining to the electronic absorption and emission characteristics, excited-state dynamics, and photoreactivity of this compound. These searches, however, did not yield any specific studies or data sets for this particular compound.

While the broader class of xanthenones and their derivatives are subjects of scientific inquiry, particularly in the fields of medicinal chemistry and materials science, the specific substitution pattern of an acetyl group at the 2-position and methyl groups at the 3- and 7-positions of the 9H-xanthen-9-one core does not appear in published studies detailing its photophysical and photochemical behavior.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the following topics as requested:

Photochemical and Photophysical Properties of 2 Acetyl 3,7 Dimethyl 9h Xanthen 9 One

Potential Applications as Fluorescent Probes or Photosensitizers

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies and Rational Design for 2 Acetyl 3,7 Dimethyl 9h Xanthen 9 One Derivatives

Influence of the Acetyl Group on Biological Activity and Reactivity

The acetyl group at the C-2 position of the xanthen-9-one core is a significant determinant of the molecule's biological activity and chemical reactivity. As an electron-withdrawing group, the acetyl moiety can influence the electron density distribution across the aromatic rings, which in turn can affect the molecule's ability to interact with biological targets.

Key Research Findings:

Reactivity: The carbonyl function of the acetyl group can participate in hydrogen bonding, acting as a hydrogen bond acceptor, which can be crucial for binding to specific amino acid residues within a biological target like an enzyme or receptor.

Biological Activity: The presence of an acetyl group can modulate the lipophilicity of the molecule, thereby influencing its ability to cross cell membranes. The acetyl group's electronic effects can also impact the reactivity of the xanthone (B1684191) ring system, potentially affecting its metabolic stability and pharmacokinetic profile. In some contexts, acetylated xanthones have shown specific biological activities, such as the suppression of inflammatory mediators. For instance, 6′-O-acetyl mangiferin (B1668620) has been reported to suppress iNOS and COX-2 expression, thereby inhibiting the levels of pro-inflammatory cytokines. mdpi.com

Modification of Acetyl Group Predicted Impact on Bioactivity
Reduction to an alcoholMay alter binding mode by introducing a hydrogen bond donor.
Conversion to an oximeCould enhance metal-chelating properties or introduce new interaction points.
Replacement with other acyl groupsAllows for probing the steric and electronic requirements of the binding pocket.

Role of the Methyl Substituents at Positions 3 and 7 in Modulating Activity

The methyl groups at positions C-3 and C-7 are expected to have a significant impact on the biological activity of 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one. These small, lipophilic groups can influence the molecule's interaction with its biological target through several mechanisms.

Key Research Findings:

Steric Effects: The methyl groups can provide favorable steric interactions that enhance binding affinity to a target protein. Conversely, they can also introduce steric hindrance that prevents binding to off-target proteins, thereby improving selectivity.

Lipophilicity: The addition of methyl groups generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and plasma protein binding.

Metabolic Stability: Methyl groups on an aromatic ring can influence the metabolic stability of the compound. They can block positions susceptible to metabolic oxidation, potentially leading to a longer biological half-life.

Methyl Group Position Potential Influence on Activity
C-3May influence the electronic properties of the adjacent acetyl group and affect binding interactions.
C-7Can modulate the overall lipophilicity and steric profile of the molecule, impacting target recognition.

Impact of Substituent Position and Nature on Overall Chemical and Biological Properties

The biological activities of xanthones are highly dependent on the type and position of substituents on the dibenzo-γ-pyrone core. nih.gov SAR studies have revealed that specific substitution patterns can confer distinct pharmacological properties.

Key Research Findings:

Positional Importance: Structure-activity relationship studies have indicated that positions C-1, C-3, C-6, and C-8 are often key to the biological activity of xanthones. nih.govmdpi.com The specific placement of substituents at positions 2, 3, and 7 in this compound suggests a unique pharmacological profile.

Nature of Substituents: The nature of the functional groups is critical. Electron-donating groups like hydroxyl and methoxy, and lipophilic groups like prenyl, have been shown to be important for various activities, including anticancer and antimicrobial effects. nih.govmdpi.com The combination of an electron-withdrawing acetyl group and electron-donating methyl groups in the target molecule presents a unique electronic and steric landscape.

Substituent Type General Effect on Xanthone Bioactivity
HydroxylOften enhances antioxidant and anti-inflammatory activities. mdpi.com
MethoxyCan improve metabolic stability and oral bioavailability.
PrenylFrequently increases anticancer and antimicrobial potency. nih.gov
HalogenCan enhance binding affinity and modulate electronic properties.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound and its derivatives is a critical factor in determining their biological activity. The spatial arrangement of the acetyl and methyl groups relative to the planar xanthone core will dictate how the molecule fits into the binding site of a biological target.

Key Research Findings:

Rotational Freedom: The acetyl group at C-2 has rotational freedom around the carbon-carbon single bond connecting it to the xanthone ring. The preferred conformation will likely be one that minimizes steric clash with the adjacent methyl group at C-3 while optimizing electronic conjugation with the aromatic system.

Binding Interactions: The specific conformation adopted upon binding to a target protein can significantly influence the strength of the interaction. Conformational analysis helps in understanding the energetic favorability of different spatial arrangements and their correlation with the observed biological response.

Computational-Aided Design Strategies for Enhanced Bioactivity or Specific Reactivity

Computational chemistry and molecular modeling play a pivotal role in the rational design of novel derivatives of this compound with improved properties. These in silico methods allow for the prediction of how structural modifications will affect a molecule's activity, reducing the need for extensive and costly synthesis and testing.

Key Strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of xanthone derivatives with their biological activity. innovareacademics.in These models can then be used to predict the activity of newly designed compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov It can be used to visualize the binding mode of this compound derivatives and to design new analogs with improved binding affinity.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model can be used to screen virtual libraries of compounds to identify new potential leads.

Computational Tool Application in Drug Design
QSARPredicts the biological activity of novel compounds based on their structure.
Molecular DockingElucidates the binding mode and predicts the binding affinity of a ligand to its target.
Pharmacophore ModelingIdentifies key structural features necessary for biological activity.
Molecular DynamicsSimulates the dynamic behavior of the ligand-target complex over time.

Design Principles for Targeting Specific Biological Pathways

The rational design of this compound derivatives for targeting specific biological pathways involves integrating SAR data with knowledge of the target's structure and function. The goal is to introduce structural modifications that enhance interactions with the desired target while minimizing off-target effects.

Key Design Principles:

Target-Specific Modifications: Based on the known structure of a target enzyme or receptor, modifications can be made to the xanthone scaffold to introduce complementary interactions. For example, if a target has a hydrophobic pocket, increasing the lipophilicity of a specific region of the xanthone derivative may enhance binding.

Pathway Modulation: Xanthone derivatives have been shown to modulate various signaling pathways, including those involved in inflammation and cancer. frontiersin.orgnih.gov By understanding the key proteins in these pathways, derivatives can be designed to selectively inhibit or activate specific targets. For instance, designing derivatives that target specific kinases within a signaling cascade is a common strategy in cancer drug discovery. frontiersin.org

Hybrid Molecules: In some cases, combining the xanthone scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities. nih.gov This approach can be used to target multiple components of a biological pathway simultaneously.

Future Directions and Research Perspectives

Development of Advanced Synthetic Strategies for Complex 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one Analogues

The creation of novel xanthone (B1684191) analogues with enhanced biological efficacy and specificity is a primary objective for synthetic chemists. Future strategies are moving beyond classical synthetic routes to embrace more efficient and sustainable methodologies. mdpi.com

Promising future synthetic approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has proven effective in accelerating the synthesis of prenylated xanthones, offering improved yields and reduced reaction times. nih.gov Its application to the synthesis of new analogues of this compound could facilitate the rapid generation of compound libraries for high-throughput screening.

Heterogeneous Catalysis: In line with the principles of green chemistry, the use of recyclable heterogeneous catalysts is a key area of development. mdpi.com The successful use of palladium nanoparticles in the regioselective synthesis of xanthones exemplifies this approach and its potential for creating complex derivatives. mdpi.com

One-Pot and Multi-Component Reactions: Methodologies like the carbonylative Suzuki coupling reaction streamline the synthesis of the xanthone core, and their adaptation for producing a diverse range of derivatives is an active area of research. mdpi.com

Diversity-Oriented Synthesis: The generation of structurally diverse xanthone libraries from common intermediates is a powerful strategy. For instance, relatively simple molecules like 3,4-dimethoxy-1-methyl-9H-xanthen-9-one can serve as platforms for a wide range of chemical modifications, leading to a variety of new compounds. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications (mechanistic focus)

A deeper understanding of the molecular mechanisms of action of xanthones is crucial for identifying novel therapeutic targets and applications.

Oncology: The anticancer properties of numerous xanthone derivatives are well-documented. nih.gov Future research will likely concentrate on elucidating their precise molecular targets. For example, certain aminated xanthones are being explored as potential activators of the p53 tumor suppressor pathway by inhibiting its interaction with MDM2. nih.gov A key research question is whether this compound or its derivatives can modulate similar critical protein-protein interactions in cancer cells.

Antimicrobial Drug Discovery: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Brominated and chlorinated xanthones have demonstrated promising antibacterial and antifungal activities. nih.govnih.gov Future investigations should aim to uncover the mechanisms underlying these antimicrobial effects, which could involve the inhibition of essential microbial enzymes or disruption of other vital cellular processes.

Enzyme Inhibition: Xanthones have shown potential as inhibitors of various enzymes with therapeutic relevance. For example, 1,2-dihydroxy-9H-xanthen-9-one can inhibit enzymes involved in the degradation of the extracellular matrix, such as collagenase and elastase, highlighting its potential for dermatological applications. mdpi.com Screening this compound and its analogues against a diverse panel of enzymes could lead to the discovery of new therapeutic leads.

Integration of Computational and Experimental Methodologies for Predictive Studies

The synergy between computational and experimental techniques is set to revolutionize the discovery and optimization of xanthone-based drugs.

In Silico Target Identification: Computational approaches can predict the biological targets of novel compounds, thereby guiding experimental studies. In silico "target fishing" has been employed to identify potential kinase targets for new xanthone derivatives. frontiersin.org

Molecular Modeling: Molecular docking simulations can provide detailed insights into the binding interactions between xanthone derivatives and their biological targets, facilitating the rational design of more potent and selective compounds. Such studies have been used to model the interaction of aminated xanthones with the MDM2 protein. nih.gov

ADMET Profiling: The early prediction of the pharmacokinetic and toxicological properties (ADMET) of new compounds using computational tools is essential for identifying promising drug candidates and reducing attrition rates in drug development. frontiersin.org

Application of this compound as a Chemical Probe in Biological Systems

While currently speculative, this compound or a structurally related analogue could be developed into a valuable chemical tool for biological research.

Fluorescent Imaging: The inherent fluorescence of the xanthone scaffold could be harnessed to develop novel probes for cellular imaging.

Target Identification and Validation: If a specific biological target is identified, this compound could be functionalized to create affinity-based probes for target engagement and validation studies.

Investigation of Sustainable and Environmentally Friendly Production Methods for Xanthone Derivatives

A significant future research direction is the development of green and sustainable manufacturing processes for xanthone derivatives.

Green Chemistry Principles: The implementation of green solvents, reagents, and reaction conditions will be crucial for minimizing the environmental footprint of xanthone synthesis.

Biocatalysis and Biotransformation: The use of enzymes to catalyze the synthesis and modification of xanthones can provide high selectivity and mild reaction conditions, offering a sustainable alternative to traditional chemical methods.

Continuous Flow Synthesis: Flow chemistry presents a safer, more efficient, and scalable approach to chemical synthesis. The development of continuous flow processes for the production of xanthone derivatives would represent a major advancement in their manufacturing.

Q & A

Q. What are the established synthesis routes for 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one, and what critical parameters govern their efficiency?

The synthesis of xanthenone derivatives typically involves cyclization and functionalization steps. Classical methods require precise temperature control (e.g., maintaining 100°C for several hours to ensure complete reactant conversion) and anhydrous conditions to avoid side reactions . Advanced protocols, such as stepwise redox cycling, optimize yields by alternating oxidation and reduction steps. For instance, using chemical redox agents like ceric ammonium nitrate (CAN) in a controlled environment can enhance regioselectivity . Key parameters include reaction time, solvent polarity, and catalyst selection.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

X-ray crystallography remains the gold standard for unambiguous structural determination. Studies on related xanthenones (e.g., 12-(4-Chlorophenyl)-9,9-dimethyl-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one) achieved R-factors of 0.053 using single-crystal diffraction, highlighting the method’s precision . Complementary techniques include:

  • NMR spectroscopy : ¹³C NMR can confirm substituent positions (e.g., 1-hydroxy-3-((2-methylallyl)oxy)-9H-xanthen-9-one in acetone-d6d_6 at 150 MHz) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C23_{23}H24_{24}O5_5 with a monoisotopic mass of 380.162374) .

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, store samples at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. To resolve these:

Cross-validate techniques : Compare X-ray bond lengths (e.g., mean σ(C–C) = 0.003 Å ) with DFT-calculated geometries.

Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures.

Intermolecular interaction analysis : Use graph-set notation to map hydrogen-bonding patterns (e.g., Etter’s formalism for crystalline networks) .

Q. What strategies optimize the synthesis yield of this compound for scale-up studies?

  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3) for Friedel-Crafts acylation efficiency.
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. How can computational modeling predict the compound’s bioactivity in enzyme inhibition studies?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to acetylcholinesterase (AChE). Prioritize docking poses with hydrogen bonds to catalytic serine residues.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC50_{50} values. For example, methoxy groups at C-3 and C-6 enhance AChE affinity .

Q. What experimental designs are recommended for studying its fluorescence properties in biological systems?

  • Fluorimetric titration : Measure emission intensity at λem_{em} = 450–550 nm while varying pH (3–10) to identify optimal sensing conditions .
  • Cell imaging : Use confocal microscopy with HEK-293 cells and a 405 nm laser to track intracellular localization. Include controls with quenching agents (e.g., sodium dithionite) .

Key Considerations for Researchers

  • Contradictory Data : Always replicate experiments under identical conditions and validate with orthogonal methods (e.g., XRD + NMR).
  • Ethical Compliance : Adhere to in-vitro use guidelines; this compound is not FDA-approved for therapeutic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.